Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride
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Overview
Description
Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol linker with a terminal amine. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) research, where it serves as a functionalized cereblon ligand for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride involves multiple steps:
Thalidomide Functionalization: Thalidomide is first functionalized to introduce an amido group.
PEGylation: The functionalized thalidomide is then conjugated with a polyethylene glycol (PEG) linker.
Amine Introduction: The PEG linker is further modified to introduce a terminal amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance stability and solubility
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process includes:
Batch Synthesis: Large quantities of the compound are synthesized in batch reactors.
Purification: The crude product is purified using techniques such as chromatography and crystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents
Major Products
Scientific Research Applications
Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in targeted cancer therapies.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The compound’s mechanism of action involves the formation of a ternary complex between the cereblon ligand, the target protein, and the E3 ligase, ultimately resulting in the ubiquitination and degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
- Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride
- Pomalidomide-PEG4-Ph-NH2
- Lenalidomide-PEG4-Ph-NH2
- 5-Aminothalidomide
Uniqueness
Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride is unique due to its specific structure, which includes a thalidomide-based cereblon ligand and a polyethylene glycol linker with a terminal amine. This unique structure allows for efficient binding to cereblon and effective recruitment of target proteins for degradation, making it a valuable tool in PROTAC research .
Properties
Molecular Formula |
C25H36ClN5O9 |
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Molecular Weight |
586.0 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C25H35N5O9.ClH/c26-6-8-36-10-12-38-14-15-39-13-11-37-9-7-27-21(32)16-28-18-3-1-2-17-22(18)25(35)30(24(17)34)19-4-5-20(31)29-23(19)33;/h1-3,19,28H,4-16,26H2,(H,27,32)(H,29,31,33);1H |
InChI Key |
WXFMEPPJXPGZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
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